molecular formula C9H12O4S B1612914 4-(2-Hydroxyethyl)phenyl methanesulfonate CAS No. 74447-38-4

4-(2-Hydroxyethyl)phenyl methanesulfonate

Cat. No.: B1612914
CAS No.: 74447-38-4
M. Wt: 216.26 g/mol
InChI Key: WMXAVUZTTMTGAO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)phenyl methanesulfonate is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.26 g/mol. It is commonly used in various scientific experiments due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Hydroxyethyl)phenyl methanesulfonate typically involves a multi-step reaction process. One common method is the esterification of 4-hydroxybenzoic acid with methanesulfonic acid, followed by reduction or other reaction steps to obtain the target product . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Chemical Reactions Analysis

4-(2-Hydroxyethyl)phenyl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Hydroxyethyl)phenyl methanesulfonate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in biochemical assays and as a labeling agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)phenyl methanesulfonate involves its ability to act as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu, leading to the formation of new chemical bonds. This process can target specific molecular pathways and exert various biological effects .

Comparison with Similar Compounds

4-(2-Hydroxyethyl)phenyl methanesulfonate can be compared with other similar compounds, such as:

    4-Hydroxybenzoic acid: Used as a precursor in the synthesis of this compound.

    Methanesulfonic acid: Used in the esterification process to produce this compound.

    Ethyl methanesulfonate: Another alkylating agent with similar chemical properties.

These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and effects.

Properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-14(11,12)13-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXAVUZTTMTGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629370
Record name 4-(2-Hydroxyethyl)phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-38-4
Record name 4-(2-Hydroxyethyl)phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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